
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine, commonly known as BDDP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BDDP is a piperazine derivative that has been synthesized through a variety of methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of BDDP is not fully understood, but it is believed to work through the inhibition of various enzymes and pathways. BDDP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDDP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
BDDP has been shown to have various biochemical and physiological effects. BDDP has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDDP has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, BDDP has been shown to have antioxidant effects, protecting cells from oxidative stress.
实验室实验的优点和局限性
BDDP has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its anti-inflammatory effects. However, there are also limitations to using BDDP in lab experiments. BDDP is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of BDDP is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are several potential future directions for the study of BDDP. One potential direction is the investigation of BDDP as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of BDDP as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of BDDP and its potential applications in various fields of scientific research.
合成方法
BDDP can be synthesized through a variety of methods, including the reaction of 1-benzoylpiperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base. Other methods include the use of 1,4-bis(3,4-dimethoxybenzoyl)piperazine as a starting material. The synthesis of BDDP is a complex process that requires specialized equipment and expertise.
科学研究应用
BDDP has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. BDDP has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. BDDP has also been investigated for its neuroprotective effects, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BDDP has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(14-18(17)26-2)20(24)22-12-10-21(11-13-22)19(23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
InChI 键 |
XWHVCOWZALBGTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)

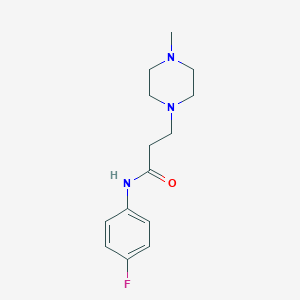

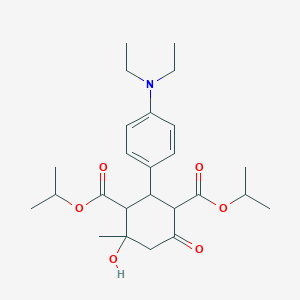
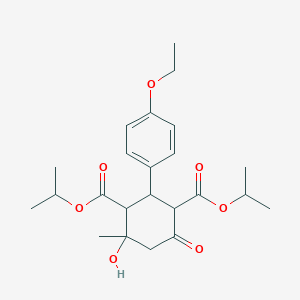
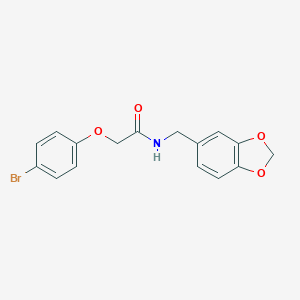
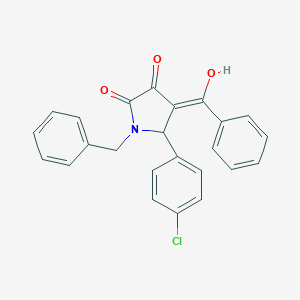

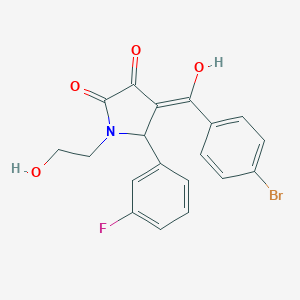

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
